Triethyl-D15-phosphate

Overview

Description

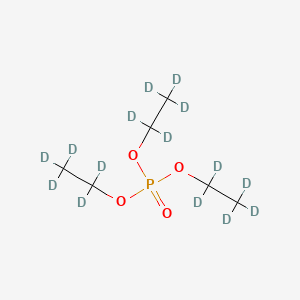

Triethyl-D15-phosphate is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl groups, resulting in a compound with unique properties. This compound is often used in scientific research due to its stability and distinct isotopic labeling, which makes it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl-D15-phosphate typically involves the reaction of phosphorus oxychloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{D}_5\text{OH} \rightarrow \text{P(OCD}_2\text{CD}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyl-D15-phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Substitution: Nucleophilic reagents such as sodium alkoxides or amines can be employed.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Triethyl-D15-phosphate is widely used in scientific research due to its unique properties:

Chemistry: It serves as a stable isotope-labeled compound in NMR spectroscopy, allowing for detailed structural analysis.

Biology: Used in metabolic studies to trace biochemical pathways involving phosphate esters.

Medicine: Investigated for its potential use in drug development and pharmacokinetics.

Industry: Employed as a flame retardant in various materials due to its thermal stability.

Mechanism of Action

The mechanism of action of Triethyl-D15-phosphate involves its interaction with molecular targets through its phosphate ester group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal tracer in biochemical studies. The compound can interact with enzymes and proteins involved in phosphate metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

- Tris(2-ethylhexyl) phosphate

- Tris(2-chloroethyl) phosphate

- Tris(1,3-dichloro-2-propyl) phosphate

Comparison: Triethyl-D15-phosphate is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. Unlike its non-deuterated counterparts, it is particularly valuable in analytical applications where isotopic differentiation is crucial. Its stability also makes it a preferred choice in studies requiring prolonged observation periods.

Biological Activity

Triethyl-D15-phosphate (TEP-D15) is a deuterated form of triethyl phosphate (TEP), which is an organophosphate compound widely used in various industrial applications, including as a plasticizer and flame retardant. Understanding the biological activity of TEP-D15 is crucial due to its potential implications for human health and environmental safety. This article reviews the biological activity of TEP-D15, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 197.247 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 219.3 °C

- Flash Point : 115.6 °C

TEP-D15 acts as a substrate for specific enzymes involved in the hydrolysis of organophosphates. It exhibits unique substrate specificity for synthetic organophosphate triesters and phosphorofluoridates, particularly in the context of environmental degradation and detoxification processes. Notably, it has been shown to catalyze the hydrolysis of the insecticide paraoxon at rates approaching the diffusion limit, indicating a high level of enzymatic efficiency .

Enzymatic Interactions

TEP-D15 interacts with various enzymes that are part of metabolic pathways for organophosphates. Studies have indicated that it can be hydrolyzed by aryldialkylphosphatase enzymes, which are known to process synthetic organophosphates effectively . The specific gene associated with this enzymatic activity is referred to as "opd," which encodes for parathion hydrolase.

Toxicological Effects

Research has identified several toxicological effects associated with exposure to TEP and its derivatives:

- Neurotoxicity : Organophosphate compounds are known neurotoxins, and TEP-D15 may exhibit similar properties, potentially leading to developmental toxicity in model organisms.

- Endocrine Disruption : Exposure to organophosphate flame retardants has been linked to endocrine disruption, which can affect reproductive health and development .

- Carcinogenic Potential : Some studies suggest that certain organophosphates may possess carcinogenic properties, raising concerns about long-term exposure .

Environmental Impact

A study conducted in Washington State assessed the presence of various organophosphate flame retardants in local lakes. TEP was detected at concentrations ranging from 1-50 ng/L during both fall and spring sampling events, indicating its persistence in aquatic environments . The study highlighted the need for ongoing monitoring due to potential ecological impacts.

Developmental Studies

In developmental studies using zebrafish as a model organism, researchers examined the effects of low nanomolar concentrations of TEP on phenotypic outcomes. The findings suggested that exposure during critical developmental windows could lead to significant morphological changes, underscoring the potential risks associated with organophosphate exposure during early life stages .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.247 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 219.3 °C |

| Flash Point | 115.6 °C |

Properties

IUPAC Name |

tris(1,1,2,2,2-pentadeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWPFSLDHJDLRL-NLBPYYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016867 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135942-11-9 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135942-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.